molecular formula C15H11IN2O3S2 B225413 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B225413
M. Wt: 458.3 g/mol
InChI Key: ZJVLSGJNEBTYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes and functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. This compound has been shown to have a variety of effects on cellular processes, including the inhibition of enzyme activity, the modulation of protein function, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments is its unique structure and properties, which make it a valuable tool for investigating various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are many potential future directions for research involving 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Some possible areas of investigation include the development of new drugs and therapies based on this compound, the exploration of its potential applications in diagnostic and imaging techniques, and the further study of its mechanisms of action and effects on cellular processes.

Synthesis Methods

The synthesis of 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-iodobenzoic acid, followed by the addition of methylsulfonyl chloride and then the coupling of the resulting intermediate with benzamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

The unique structure and properties of 4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide make it a valuable tool for investigating various biological processes. This compound has been used in scientific research to study the mechanisms of action of various enzymes and proteins, as well as to investigate the effects of different drugs and compounds on cellular processes.

properties

Molecular Formula

C15H11IN2O3S2

Molecular Weight

458.3 g/mol

IUPAC Name

4-iodo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11IN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)

InChI Key

ZJVLSGJNEBTYIL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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